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C.I. Direct black 146

Cat. No.: B1172127
CAS No.: 12221-96-4
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Description

Significance of Direct Dyes in Industrial Chemistry and Environmental Concerns

Direct dyes are a class of water-soluble, anionic colorants prized for their straightforward application process and strong affinity for cellulosic fibers such as cotton, paper, and rayon. hridhanchem.comprimachemicals.com Their industrial significance stems from their cost-effectiveness, ease of use, and the ability to produce a wide spectrum of vibrant colors. hridhanchem.comprimachemicals.comnumberanalytics.comalpschemicals.com These characteristics have led to their extensive use in the textile, paper, and leather industries. alpschemicals.comsdaite.com The dyeing process with direct dyes is typically conducted in an aqueous bath containing an electrolyte, like sodium chloride or sodium sulfate, near boiling point, which facilitates the dye's adherence to the fibers through mechanisms like hydrogen bonding and van der Waals forces. numberanalytics.comsdaite.com

Despite their industrial utility, the widespread use of direct dyes, and azo dyes in general, raises significant environmental issues. ijrrjournal.comnih.gov A major problem is the discharge of dye-laden wastewater from industrial processes. sustainability-directory.com Inefficient dyeing procedures can result in 15-50% of the dye not binding to the fibers and being released into effluents. nih.gov The presence of these dyes in water bodies is problematic for several reasons. Even at low concentrations, they are highly visible and can reduce the penetration of sunlight, which in turn inhibits the process of photosynthesis in aquatic plants. ijrrjournal.comsustainability-directory.comijrar.org

From a chemical standpoint, the primary environmental threat is linked to the degradation of azo dyes. ijrar.org The characteristic azo bond (-N=N-) can be cleaved under anaerobic conditions, breaking the dye molecule down into its constituent aromatic amines. ijrrjournal.comijrar.orgmdpi.com Many of these aromatic amines are identified as toxic, mutagenic, and potentially carcinogenic, posing a considerable risk to ecosystems and human health. ijrrjournal.comnih.govijrar.org These breakdown products can persist and bioaccumulate in the environment, leading to long-term negative consequences. ijrrjournal.comnih.gov The environmental impact of these dyes has prompted extensive research into treatment methods for dye-containing wastewater and the development of safer, more environmentally benign alternatives. nih.govijrar.org

Overview of C.I. Direct Black 146 within the Azo Dye Class

This compound is a synthetic organic compound classified as a trisazo dye, meaning its molecular structure contains three azo (-N=N-) groups. iipseries.orggoogle.com These chromophoric azo groups are what give the compound its color. Like other direct dyes, its structure includes functional groups, such as sulfonic acid (-SO₃H) groups, which enhance its solubility in water and its affinity for cellulosic materials. evitachem.com The dye is also listed for use in applications such as inkjet printing inks. googleapis.com

The synthesis of this compound, like other azo dyes, is typically achieved through a sequence of diazotization and azo coupling reactions. nih.govevitachem.com This process generally involves:

Diazotization : An aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures to form a reactive diazonium salt. evitachem.com

Azo Coupling : The diazonium salt is then reacted with a coupling component, which can be a phenol (B47542) or another aromatic amine, to form the azo linkage. evitachem.com For a trisazo dye like this compound, this process is repeated to build the complex molecular structure. iipseries.orggoogle.com

The specific chemical and physical properties of this compound determine its application and behavior.

Table 1: Properties of this compound

Property Value/Description Source(s)
CAS Number 12221-96-4 evitachem.comguidechem.com
Appearance Dark black powder or granules. evitachem.com
Molecular Class Trisazo Dye iipseries.orggoogle.com
Solubility Soluble in water. evitachem.com
Key Functional Groups Azo (-N=N-), Sulfonic Acid (-SO₃H), Hydroxyl (-OH) evitachem.com

| Stability | Stable under normal conditions but can be sensitive to light and heat. | evitachem.com |

Current Gaps and Future Directions in this compound Research

While much is known about the synthesis and application of azo dyes like this compound, significant research gaps remain, primarily driven by environmental and health concerns. ersnet.orgnih.govresearchgate.netahajournals.orgnih.gov

Current Gaps:

Complete Degradation Pathways: While it is known that azo dyes can break down into aromatic amines, the complete, stepwise degradation pathways for complex polyazo dyes like this compound under various environmental conditions are not fully elucidated. Understanding the formation of specific, potentially toxic intermediates is crucial for accurate risk assessment. mdpi.comuminho.pt

Ecotoxicity of Intermediates: There is a lack of comprehensive toxicological data for the numerous intermediate products that can be formed during the degradation of this compound. Research often focuses on the final aromatic amines, but the transient compounds formed during decomposition may also have ecological impacts. nih.gov

Efficient and Scalable Remediation: Numerous methods for treating dye effluents exist, including adsorption, coagulation, and advanced oxidation processes. gjesm.netmdpi.com However, there is a gap in developing and scaling up cost-effective and environmentally friendly technologies that can completely mineralize complex dyes like this compound in industrial wastewater without generating toxic sludge or secondary pollutants. nih.govuminho.pt Biological degradation methods, for instance, are promising but can be slow and sensitive to industrial effluent conditions. uminho.pt

Future Directions:

Development of Safer Alternatives: A primary goal of future research is the design and synthesis of new black dyes with high performance but without the potential to degrade into carcinogenic aromatic amines. google.com This involves exploring alternative chemical building blocks to replace intermediates like benzidine, which has been curtailed due to its carcinogenicity and was used in the synthesis of other direct black dyes such as C.I. Direct Black 38. mdpi.comgoogle.com

Advanced Degradation Technologies: Future research will likely focus on optimizing hybrid treatment systems, such as combining photocatalysis with biological degradation, to achieve higher efficiency in breaking down recalcitrant dyes. nih.govgjesm.net Investigating the mechanisms of novel catalysts and genetically engineered microorganisms tailored for the degradation of specific polyazo structures is a promising avenue. uminho.pt

Sustainable Synthesis and Application: Research is needed to improve the sustainability of the dye life cycle. This includes developing cleaner synthesis routes with higher yields and fewer byproducts, as well as improving dyeing processes to increase fixation rates, thereby reducing the amount of dye discharged into wastewater. sdaite.com

Properties

CAS No.

12221-96-4

Molecular Formula

N2O4

Origin of Product

United States

Synthetic Methodologies and Derivatization Research for C.i. Direct Black 146

Advanced Diazotization and Coupling Reactions for C.I. Direct Black 146 Synthesis

The synthesis of this compound, a trisazo dye, is a multi-step process rooted in the fundamental reactions of diazotization and azo coupling. worlddyevariety.com This process involves the sequential conversion of aromatic amines into diazonium salts, which then act as electrophiles in coupling reactions with activated aromatic compounds such as naphthols and aromatic amines.

The manufacturing process for this compound (C.I. 31600) can be described as follows: The synthesis begins with the diazotization of N-(4-aminophenyl)acetamide. This is followed by a coupling reaction under reducing conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. Subsequent acylation of the three amino nitrogen atoms occurs. This intermediate then undergoes a double diazotization, followed by coupling reactions, first with 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid, and finally, a third coupling in alkaline conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com

Recent advancements in azo dye synthesis have focused on improving reaction efficiency, yield, and environmental footprint. While specific advanced methodologies for this compound are not extensively detailed in publicly available literature, general advancements in the field are applicable. These include the use of microreactors for enhanced mixing and heat transfer, leading to more controlled reaction conditions and potentially higher yields. Another area of advancement is the use of alternative diazotization agents and solvent systems to minimize the use of harsh acids and volatile organic compounds. biointerfaceresearch.com

Table 1: Key Reactants in the Synthesis of this compound

Compound Name Role in Synthesis
N-(4-aminophenyl)acetamide Initial diazo component
6-Amino-4-hydroxynaphthalene-2-sulfonic acid Coupling component
5-Aminonaphthalene-2-sulfonic acid Coupling component
8-Aminonaphthalene-2-sulfonic acid Coupling component
Sodium Nitrite (B80452) (NaNO₂) Diazotizing agent
Hydrochloric Acid (HCl) Provides acidic medium for diazotization

Investigation of Alternative Precursors and Reaction Pathways for this compound Analogs

The exploration of alternative precursors and reaction pathways for this compound analogs is driven by the desire to modify the dye's properties, such as its shade, fastness, and affinity for different substrates. Research in this area often involves substituting the foundational aromatic amines and coupling components with derivatives that possess different functional groups.

For instance, analogs of this compound could be synthesized by replacing the initial N-(4-aminophenyl)acetamide with other substituted p-phenylenediamines. The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the precursors can significantly influence the electronic properties of the resulting dye molecule, thereby altering its color.

Similarly, the various naphthalenesulfonic acid coupling components could be substituted with other naphthol or aminonaphthalene sulfonic acids. The position and number of sulfonic acid groups are critical for the dye's water solubility and its substantivity to cellulosic fibers. The hydroxyl and amino groups on the naphthalene (B1677914) rings are the primary sites for the azo coupling and also play a role in the dye's fastness properties.

Table 2: Potential Alternative Precursors for this compound Analogs

Precursor Type Standard Precursor in this compound Potential Alternative Precursors
Diazo Component N-(4-aminophenyl)acetamide Substituted anilines, other p-phenylenediamine (B122844) derivatives
Coupling Component 1 6-Amino-4-hydroxynaphthalene-2-sulfonic acid Other aminonaphthol sulfonic acids (e.g., H-acid, J-acid)
Coupling Component 2 5-Aminonaphthalene-2-sulfonic acid Substituted aminonaphthalene sulfonic acids

Studies on Chemical Modifications to Enhance Specific Performance Attributes of this compound

The performance of direct dyes like this compound on substrates such as cotton is often characterized by moderate wet fastness due to the non-covalent nature of the dye-fiber interaction. Research into chemical modifications aims to improve these performance attributes.

Another approach to enhance performance is through aftertreatments of the dyed fabric. Cationic fixing agents can be applied, which form insoluble complexes with the anionic dye molecules within the fiber, thereby improving wet fastness. quora.comhilarispublisher.com Treatment with metal salts, such as copper sulfate, can also improve the light fastness of certain direct dyes by forming metal-complexed dyes in situ. quora.com

Furthermore, modifications to the dye structure itself, not intended for covalent bonding, can also enhance performance. Increasing the molecular size and planarity of the dye can lead to stronger van der Waals forces between the dye and the fiber, resulting in better fastness properties. The introduction of additional sulfonic acid groups can improve water solubility, which is crucial for the dyeing process.

Table 3: Strategies for Performance Enhancement of this compound

Performance Attribute Chemical Modification Strategy
Wash Fastness Introduction of reactive groups (e.g., triazine, vinyl sulfone) into the dye structure; Aftertreatment with cationic fixing agents. quora.comhilarispublisher.com
Light Fastness Aftertreatment with metal salts (e.g., copper sulfate) to form metal complexes. quora.com
Solubility Introduction of additional sulfonic acid groups.

Environmental Fate and Advanced Degradation Research of C.i. Direct Black 146

Biodegradation Pathways and Bioremediation Strategies for C.I. Direct Black 146

The biodegradation of azo dyes like this compound involves the metabolic action of microorganisms to break down the complex dye structure into simpler, less harmful compounds. Bioremediation strategies leverage the catabolic capabilities of bacteria, fungi, and algae to decolorize and mineralize these synthetic dyes, offering a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods. ijarbs.comnih.gov The effectiveness of these biological processes hinges on the specific microbial strains, the enzymatic systems they employ, and the prevailing environmental conditions. mdpi.com

Fungal and Algal Bioremediation Potentials for this compound

Besides bacteria, other microorganisms like fungi and algae possess significant potential for the bioremediation of azo dyes. ijarbs.comnih.gov

Fungal Bioremediation: White-rot fungi, such as Trametes versicolor and Phanerochaete chrysosporium, are particularly effective at degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. nih.gov Their efficacy stems from the secretion of powerful extracellular lignin-modifying enzymes, primarily lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.gov These enzymes are non-specific and can oxidize the complex structures of azo dyes under aerobic conditions. nih.gov

Algal Bioremediation: Microalgae, such as Chlorella vulgaris and Pichia kudriavzevii, have also been identified as having the potential to degrade azo dyes. researchgate.net Algae can remove dyes from wastewater through two primary mechanisms: biosorption (adsorption of the dye onto the cell surface) and biodegradation (enzymatic breakdown). nih.gov The enzymatic degradation pathways in algae can involve enzymes like azoreductases, similar to bacteria. researchgate.net

Optimization of Bioremediation Parameters for this compound Degradation

The efficiency of microbial degradation of azo dyes is highly dependent on various physicochemical parameters. mdpi.comjmbfs.org Optimizing these factors is critical to enhance the rate and extent of decolorization and mineralization, making the process viable for industrial applications. jmbfs.org Key parameters include pH, temperature, initial dye concentration, and the presence of co-substrates and salts (ionic strength). jmbfs.org

pH: The pH of the medium profoundly affects microbial growth and the activity of degradative enzymes. jmbfs.org Textile industry effluents are often alkaline, with pH values that can reach up to 11.5. mdpi.com Therefore, bacterial strains that are alkaliphilic or at least alkali-tolerant are highly desirable for treating such wastewater. mdpi.com Studies have shown that the optimal pH for dye removal by many bacteria falls within the range of 6.0 to 10.0. jmbfs.org For instance, a Bacillus sp. strain isolated from an alkaline lake showed high decolorization efficiency at a pH between 9 and 11. mdpi.com

Temperature: Temperature is another critical factor that influences cell growth, metabolic rates, and enzyme stability. jmbfs.org The optimal temperature for dye degradation is typically close to the optimal growth temperature of the specific microorganism being used. ijarbs.comnih.gov For many bacteria effective in dye remediation, this temperature is often in the mesophilic range, around 35-38°C. ijarbs.comnih.gov Temperatures that are too high can lead to enzyme denaturation and loss of cell viability, thereby reducing degradation efficiency. nih.gov

Ionic Strength: The textile dyeing process uses large quantities of inorganic salts like sodium chloride (NaCl) and sodium sulfate (Na₂SO₄), resulting in high ionic strength in the wastewater. mdpi.commdpi.com High salt concentrations can negatively impact microbial activity by causing osmotic stress. However, many bacterial strains, particularly those isolated from saline environments, have shown a remarkable tolerance to high salt concentrations and can effectively decolorize dyes in saline conditions. mdpi.comresearchgate.net In some cases, increased ionic strength has been shown to enhance the removal of certain dyes, potentially by compressing the electrical double layer on adsorbent surfaces or affecting dye solubility. mdpi.commdpi.com

Table 3: Examples of Optimized Parameters for Azo Dye Degradation by Various Microorganisms

Dye Name Microorganism Optimal pH Optimal Temperature (°C) Decolorization Efficiency (%)
Acid Black-24 Bacillus halodurans 9 37 90
Remazol Red Lysinibacillus sp. 7 30 ~100
Reactive Black 5 Aeromonas hydrophila 5.5 - 10 - >90
Mordant Black 11 Klebsiella pneumoniae MB398 6 - 75
Methyl Red Pseudomonas aeruginosa 9 38 >90
Impact of Co-substrates and Electron Donors/Acceptors on Degradation Rates

The biological degradation of azo dyes, particularly under anaerobic conditions, is highly dependent on the presence of supplementary carbon and energy sources, known as co-substrates. The reductive cleavage of the azo bond (–N=N–), which is the initial and rate-limiting step in the decolorization process, is an electron-accepting reaction. Microorganisms require a primary substrate to provide the necessary electrons and reducing equivalents (like NADH) for this process to occur.

Studies on related direct azo dyes have demonstrated the critical role of co-substrates. For instance, in the treatment of C.I. Direct Black 38, glucose has been effectively used as a co-substrate to facilitate color removal in anaerobic reactor systems. researchgate.net The presence of an easily metabolizable sugar like glucose ensures that the microbial consortium has a non-limiting source of carbon and electrons, thereby enhancing the activity of enzymes responsible for dye reduction, such as azoreductase. researchgate.netresearchgate.net The degradation activity can, however, decrease if the concentration of the co-substrate is excessively high, potentially due to catabolic repression where microorganisms preferentially consume the simpler sugar over the more complex dye molecule. researchgate.net

In engineered bioremediation, time-release electron donors, such as proprietary polylactate esters, can be used. These compounds slowly hydrolyze to release lactic acid and other organic acids, which are then fermented to hydrogen, a potent electron donor for reductive processes like the dehalogenation of chlorinated hydrocarbons and, by extension, the reduction of azo dyes. Conversely, in subsequent aerobic stages aimed at degrading the aromatic amines formed after azo bond cleavage, electron acceptors like oxygen are crucial. Time-release oxygen compounds can facilitate the aerobic degradation of various environmental contaminants.

Bioreactor Design and Performance for this compound Effluent Treatment

The effective treatment of textile effluents containing dyes like this compound often requires sophisticated bioreactor configurations that can accommodate the multi-step degradation process. A common and effective approach is a sequential anaerobic-aerobic system. researchgate.net

Anaerobic Stage: The initial stage is typically anaerobic, designed to decolorize the dye by breaking the azo bonds. Bioreactors such as the Upflow Anaerobic Sludge Blanket (UASB) are well-suited for this purpose. In a UASB reactor, wastewater flows upward through a blanket of granular sludge where anaerobic microorganisms reductively cleave the azo linkages, resulting in the formation of generally colorless but potentially hazardous aromatic amines. researchgate.net

Aerobic Stage: The effluent from the anaerobic stage, now containing aromatic amines, is then treated in an aerobic environment. A Continuous Stirred Tank Reactor (CSTR) or a sequencing batch reactor (SBR) can be used for this second stage. researchgate.netnih.gov Aerobic microorganisms mineralize the aromatic amines into simpler, less toxic compounds like carbon dioxide and water. researchgate.net

Research on C.I. Direct Black 38 in a sequential UASB/CSTR system demonstrated that color was effectively removed under anaerobic conditions, while the resulting aromatic amines and the bulk organic fraction (measured as COD and BOD5) were significantly reduced in the subsequent aerobic stage. researchgate.net Other designs like moving bed biofilm reactors (MBBR) and membrane bioreactors (MBR) are also employed, offering advantages such as high biomass retention and the ability to handle fluctuating pollutant loads. nih.govresearchgate.netmdpi.com

To enhance the efficiency, stability, and reusability of microbial cultures in bioreactors, cell immobilization techniques are frequently used. Immobilization involves entrapping or attaching microorganisms to a solid support material. This technique simplifies the separation of cells from the treated effluent, allows for high cell density, and improves the chemical and functional stability of the microorganisms. researchgate.net

Materials like alginate, polyurethane, and natural fibers such as loofa have been successfully used as carriers. nih.govnih.gov For example, a microbial consortium immobilized in alginate beads was shown to effectively degrade the azo dye ethyl orange, with the catalytic activity improving over repeated uses. nih.gov

Physicochemical Degradation Technologies for this compound Removal

Alongside biological methods, physicochemical technologies, particularly adsorption, are widely recognized as effective, cost-efficient, and simple processes for removing dyes from wastewater. mocedes.org

Adsorption Mechanisms and Modeling for this compound

Adsorption involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The mechanism of interaction between an anionic dye like this compound and an adsorbent can involve several forces:

Electrostatic Interaction: The negatively charged sulfonate groups (-SO3-) on direct dyes can be attracted to positively charged surfaces on the adsorbent, particularly at low pH. researchgate.net

Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl) can form hydrogen bonds with amine or hydroxyl groups on the dye molecule.

π-π Stacking Interactions: The aromatic rings present in the dye structure can interact with aromatic structures on the adsorbent surface (e.g., in activated carbon or lignin). nih.gov

Research has focused on developing low-cost and highly efficient adsorbents.

Biosorbents: These are materials derived from biological sources. Agricultural wastes like sawdust, canola stalks, and plant stems have shown significant promise for dye removal. researchgate.netresearchgate.net For instance, the stems of Zygophyllum gaetulum have been used as an effective biosorbent for C.I. Direct Black 80. nih.gov These materials are advantageous due to their abundance, low cost, and biodegradability.

Engineered Nanomaterials: Nanotechnology offers advanced materials with high surface areas and tailored functionalities. Metal-organic frameworks (MOFs), polyaniline nanoparticles, and magnetic nanocomposites have been synthesized and shown to have very high adsorption capacities for various dyes. dundee.ac.uk Fungal chitosan nanoparticles, for example, effectively adsorb anionic dyes through electrostatic interactions with their positively charged amino groups. dundee.ac.uk

Characterization of these materials is crucial to understanding their adsorptive properties. Techniques such as Scanning Electron Microscopy (SEM) reveal surface morphology, while Brunauer–Emmett–Teller (BET) analysis determines the specific surface area and pore size distribution. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups on the adsorbent surface that are involved in the dye binding process.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. mocedes.org Analyzing these models provides insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent. researchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scielo.br It is often used to calculate the maximum adsorption capacity (Qₘ).

Freundlich Isotherm: This empirical model applies to multilayer adsorption on a heterogeneous surface and describes the intensity of the adsorption process. scielo.br

Temkin Isotherm: This model considers the effect of adsorbate-adsorbent interactions and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scielo.br

Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine if the adsorption process is physical or chemical based on the mean free energy of adsorption (E). nih.gov If E is below 8 kJ/mol, the process is typically considered physisorption.

A study on the adsorption of C.I. Direct Black 80 onto Zygophyllum gaetulum stems found that the Langmuir model provided the best fit, indicating homogeneous, monolayer adsorption. nih.gov The data from such studies can be compiled to compare the suitability of different models.

Table 1: Comparison of Adsorption Isotherm Models for Direct Dyes on a Biosorbent Data based on a study of C.I. Direct Black 80 adsorption on Zygophyllum gaetulum stems, illustrating the application of these models.

Isotherm ModelKey ParametersInterpretationR² Value (Example)
Langmuir Qₘ (mg/g), Kₗ (L/mg)Describes monolayer adsorption on a homogeneous surface. Qₘ is the maximum adsorption capacity.0.98
Freundlich K₣ (mg/g)(L/mg)¹/ⁿ, nDescribes multilayer adsorption on a heterogeneous surface. 'n' indicates favorability of adsorption.0.94
Temkin B (J/mol), Aₜ (L/g)Relates to the heat of adsorption and the equilibrium binding constant.0.91
Dubinin-Radushkevich Qₛ (mg/g), E (kJ/mol)Determines adsorption mechanism (physical or chemical) based on mean free energy 'E'.0.89
Kinetic Studies of this compound Adsorption (Pseudo-first-order, Pseudo-second-order, Elovich Models)

The study of adsorption kinetics is crucial for understanding the rate and mechanism of dye removal from aqueous solutions. Three common models used to analyze the adsorption kinetics of dyes like this compound are the pseudo-first-order, pseudo-second-order, and Elovich models.

Pseudo-First-Order Model: This model, proposed by Lagergren, suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. It is generally more applicable during the initial stages of the adsorption process. The linear form of the pseudo-first-order equation is:

log(qe - qt) = log(qe) - (k1/2.303)t

where qe and qt are the amounts of dye adsorbed at equilibrium and at time t (mg/g), respectively, and k1 is the rate constant of pseudo-first-order adsorption (min-1). Studies on various direct dyes have shown that this model can describe the initial phase of adsorption where rapid uptake occurs.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The linear form of the pseudo-second-order equation is:

t/qt = 1/(k2qe2) + (1/qe)t

where k2 is the rate constant of pseudo-second-order adsorption (g/mg·min). For many dye adsorption systems, including direct dyes, the pseudo-second-order model provides a better correlation with experimental data over the entire adsorption period, suggesting that chemisorption is a significant part of the mechanism. mdpi.com For instance, in the adsorption of other direct dyes, the pseudo-second-order model has been shown to best represent the kinetics. mdpi.com

Elovich Model: The Elovich model is often used to describe chemisorption on heterogeneous surfaces. It is particularly useful for systems where the adsorption rate decreases with time due to an increase in surface coverage. The linear form of the Elovich equation is:

qt = (1/β)ln(αβ) + (1/β)ln(t)

where α is the initial adsorption rate (mg/g·min) and β is the desorption constant (g/mg) related to the extent of surface coverage and activation energy for chemisorption. This model is suitable for describing adsorption on highly heterogeneous surfaces.

Table 1: Illustrative Kinetic Parameters for Direct Dye Adsorption

Kinetic Model Parameter Value
Pseudo-First-Order qe (exp) (mg/g) 1.23
qe (cal) (mg/g) 0.44
k1 (min-1) 0.021
R2 0.999
Pseudo-Second-Order qe (cal) (mg/g) 1.25
k2 (g/mg·min) 0.122
h (mg/g·min) 0.191
R2 0.981
Elovich α (mg/g·min) 0.198
β (g/mg) 7.96
R2 0.893

Note: Data presented is for C.I. Direct Black 80 and is for illustrative purposes. nih.govresearchgate.net

Parametric Studies on Adsorption Efficiency (Adsorbent Dosage, Initial Dye Concentration, Contact Time)

The efficiency of this compound adsorption is influenced by several operational parameters. Optimizing these parameters is essential for achieving maximum dye removal.

Adsorbent Dosage: The amount of adsorbent used is a critical factor. Generally, an increase in adsorbent dosage leads to a higher percentage of dye removal. researchgate.net This is attributed to the greater availability of exchangeable sites or a larger surface area at higher adsorbent concentrations. However, the amount of dye adsorbed per unit mass of adsorbent (qe) may decrease with increasing adsorbent dosage due to the unsaturation of adsorption sites.

Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer between the aqueous solution and the solid adsorbent. An increase in the initial dye concentration generally leads to an increase in the adsorption capacity (qe). researchgate.net However, the percentage of dye removal may decrease at higher concentrations because the available active sites on the adsorbent become saturated. nih.gov

Contact Time: The contact time required to reach equilibrium is another important parameter. The adsorption of dye is typically rapid in the initial stages, as there are many vacant sites on the adsorbent surface. As time progresses, the remaining vacant surface sites are more difficult to occupy due to repulsive forces between the solute molecules on the solid and bulk phases, leading to a slower rate of adsorption until equilibrium is reached. deswater.com

The following table illustrates the general effects of these parameters on the adsorption of direct dyes.

Table 2: Influence of Process Parameters on Direct Dye Adsorption Efficiency

Parameter Effect on Removal Efficiency (%) General Observation
Adsorbent Dosage Increases with increasing dosage More available adsorption sites lead to higher overall removal.
Initial Dye Concentration Decreases with increasing concentration Saturation of adsorbent active sites at higher dye concentrations.
Contact Time Increases with time until equilibrium Rapid initial uptake followed by a slower approach to equilibrium.

Note: This table represents general trends observed in dye adsorption studies.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Photocatalytic Decolorization and Mineralization with Semiconductor Catalysts (e.g., TiO₂, ZnO)

Photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) is an effective AOP for the degradation of dyes like this compound. This process involves the generation of highly reactive hydroxyl radicals upon irradiation of the catalyst with a suitable light source, which then mineralize the dye molecules into simpler, less harmful substances such as CO₂, H₂O, and mineral acids.

When a semiconductor catalyst such as TiO₂ is irradiated with light of energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band.

TiO₂ + hν → TiO₂(e⁻CB + h⁺VB)

The photogenerated holes are powerful oxidizing agents that can react with water or hydroxide ions adsorbed on the catalyst surface to produce hydroxyl radicals (·OH).

h⁺VB + H₂O → H⁺ + ·OH h⁺VB + OH⁻ → ·OH

The electrons in the conduction band can react with molecular oxygen to form superoxide radical anions (O₂⁻·), which can further react to produce more hydroxyl radicals.

e⁻CB + O₂ → O₂⁻·

These highly reactive hydroxyl radicals are non-selective and can attack the this compound molecules, leading to their degradation and eventual mineralization.

Dye + ·OH → Degradation Products → CO₂ + H₂O + Mineral Acids

The efficiency of photocatalytic degradation is significantly influenced by the properties of the semiconductor catalyst and the characteristics of the light source.

Catalyst Properties:

Crystal Structure and Surface Area: The anatase phase of TiO₂ is generally considered more photoactive than the rutile phase for the degradation of many organic pollutants. rsc.org A high specific surface area of the catalyst provides more active sites for dye adsorption and subsequent degradation. scispace.com

Particle Size: Nanoparticulate catalysts often exhibit higher photocatalytic activity due to their large surface-area-to-volume ratio.

Doping: Modifying the catalyst by doping with metals or non-metals can enhance its photocatalytic efficiency by altering its band gap and reducing the recombination rate of electron-hole pairs.

Light Sources:

Wavelength: The light source must have a wavelength corresponding to an energy greater than or equal to the band gap of the semiconductor catalyst (e.g., ≤ 387 nm for anatase TiO₂). UV lamps are commonly used for this purpose.

Intensity: An increase in light intensity generally leads to an increased rate of photocatalytic degradation, as more photons are available to generate electron-hole pairs. However, at very high intensities, the rate may become independent of light intensity due to the recombination of electron-hole pairs becoming the dominant process.

Electrochemical Oxidation and Electrocoagulation for this compound Treatment

Electrochemical methods offer an alternative approach for the treatment of wastewater containing dyes like this compound.

Electrochemical Oxidation: This process involves the direct or indirect oxidation of the dye molecules at the anode. In direct oxidation, the dye is adsorbed on the anode surface and destroyed by electron transfer. In indirect oxidation, strong oxidizing agents such as hydroxyl radicals, active chlorine, and ozone are electrochemically generated in the solution, which then degrade the dye. The choice of anode material is critical, with materials like boron-doped diamond (BDD) showing high efficiency for the complete mineralization of organic pollutants.

Electrocoagulation: This method uses sacrificial anodes (typically iron or aluminum) that dissolve to produce coagulating agents (metal hydroxides). These coagulants destabilize and aggregate the dye molecules, which can then be removed by sedimentation or flotation. The process is effective for color removal, although it may not achieve complete mineralization of the dye. A study on the electrochemical decolorization of a direct black textile dye wastewater using graphite electrodes showed that decolorization increases with increasing salt concentration and applied voltage, achieving 86% decolorization in 17 minutes at 7 volts and 5 g/L NaCl. researchgate.net

Table 3: Electrochemical Decolorization of a Direct Black Dye

Applied Voltage (V) Salt Concentration (g/L) Treatment Time (min) Decolorization (%)
3 5 7 >70
7 5 17 86

Note: Data is for a general "Direct Black" textile dye and may not be specific to this compound. researchgate.net

Ozonation and Fenton/Photo-Fenton Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are a prominent class of water treatment technologies highly effective in the degradation of recalcitrant organic pollutants like this compound. Among these, ozonation and Fenton/photo-Fenton processes are of significant interest due to their high oxidative power. These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize complex dye molecules, leading to their decolorization and mineralization.

Ozonation involves the application of ozone (O₃), a powerful oxidant itself, to the dye-containing effluent. Ozone can react with organic compounds through direct oxidation or indirect oxidation via the formation of hydroxyl radicals, a process that is enhanced at higher pH values. In the context of dyes similar to this compound, such as C.I. Direct Black 22, catalytic ozonation has been explored to enhance efficiency. One study utilized zinc slag as a low-cost catalyst, which was found to effectively decolorize and mineralize C.I. Direct Black 22. The degradation followed pseudo-first-order kinetics, with the highest removal efficiency occurring at a pH of 11, attributed to the rapid decomposition of ozone to generate hydroxyl radicals uts.edu.au. The presence of the catalyst increased the mineralization rate by providing a surface for reaction and promoting the generation of •OH radicals uts.edu.au.

The Fenton process utilizes a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The reaction is most effective under acidic conditions, typically around pH 3. The subsequent photo-Fenton process enhances the Fenton reaction by incorporating ultraviolet (UV) or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

While specific studies on this compound are limited, research on analogous azo dyes provides insight into the efficacy of these processes. For instance, the photo-Fenton degradation of C.I. Direct Black 22 has been shown to achieve high degradation percentages under both UV-C and sunlight radiation. Optimal conditions were found to be an H₂O₂ concentration of 20 mg·L⁻¹ and an iron concentration of 1.0 mg·L⁻¹ researchgate.netbohrium.com. Similarly, studies on C.I. Reactive Black 5, another complex azo dye, demonstrated that Fenton and photo-Fenton processes could achieve decolorization rates of 97.5% and 98.1%, respectively researchgate.net. The photo-Fenton process, in particular, showed a significant increase in total organic carbon (TOC) removal, indicating more complete mineralization of the dye molecule researchgate.net.

Table 1: Comparative Efficacy of Fenton and Photo-Fenton Processes on Similar Azo Dyes

DyeProcessCatalyst/ReagentspHDecolorization Efficiency (%)TOC Removal (%)Reference
C.I. Direct Black 22Photo-Fenton (UV-C)[H₂O₂] = 20 mg·L⁻¹, [Fe] = 1.0 mg·L⁻¹Acidic99.08- researchgate.netbohrium.com
C.I. Direct Black 22Photo-Fenton (Sunlight)[H₂O₂] = 20 mg·L⁻¹, [Fe] = 1.0 mg·L⁻¹Acidic99.98- researchgate.netbohrium.com
C.I. Reactive Black 5FentonFe²⁺, H₂O₂397.521.6 researchgate.net
C.I. Reactive Black 5Photo-FentonFe²⁺, H₂O₂, UV light398.146.4 researchgate.net
Sonochemical and Hybrid Oxidation Systems for this compound

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in an aqueous solution. The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolytic decomposition of water molecules into highly reactive hydrogen atoms (•H) and hydroxyl radicals (•OH). These radicals then attack and degrade the organic dye molecules.

The effectiveness of sonolysis alone can be limited, but it is significantly enhanced when combined with other AOPs in hybrid oxidation systems . The physical effects of ultrasound, such as micro-streaming and shock waves, can improve mass transfer and the production of free radicals in these combined systems.

A study on the degradation of C.I. Direct Black 168, a structurally related azo dye, investigated a hybrid system combining ultrasound with a Fenton-like reaction (fly ash/H₂O₂). The research found that ultrasound significantly prompted the reaction, leading to higher degradation rates. A removal efficiency of 99.0% was achieved under optimal conditions: an initial dye concentration of 100 mg/L, a pH of 3.0, a fly ash dosage of 2.0 g/L, and an H₂O₂ concentration of 2.94 mM nih.gov. This demonstrates the synergistic effect of combining sonolysis with a Fenton-like process for the degradation of complex direct dyes.

Another common hybrid system involves the combination of ultrasound with ozonation or the Fenton process (Sono-Fenton). The ultrasonic irradiation can enhance the decomposition of oxidants like H₂O₂, leading to an increased rate of hydroxyl radical formation. Research on the decolorization of various reactive dyes, including C.I. Reactive Black 5, has shown that the presence of H₂O₂ significantly enhances the ultrasound treatment researchgate.net. The thermal decomposition of H₂O₂ within the cavitation bubbles generates additional hydroxyl radicals, accelerating the degradation process researchgate.net.

Table 2: Sonochemical and Hybrid System Performance for Direct Black Dyes

DyeSystemKey ParametersRemoval Efficiency (%)Reference
C.I. Direct Black 168Ultrasound + Fly ash/H₂O₂pH 3.0, Fly ash 2.0 g/L, H₂O₂ 2.94 mM99.0 nih.gov

Membrane Separation Techniques for this compound Removal

Membrane separation techniques offer a physical barrier approach to remove dyes from wastewater. These processes, which include nanofiltration (NF) and ultrafiltration (UF), are valued for their ability to produce high-quality permeate that can potentially be reused. The separation is based on size exclusion, charge effects, and solute-membrane interactions.

Nanofiltration is particularly well-suited for the removal of multivalent salts and organic molecules in the size range of 200-1000 Da, which encompasses many dye molecules, including this compound. The performance of NF membranes is influenced by factors such as the membrane material, pore size, surface charge, and operating conditions like pressure, pH, and the ionic strength of the feed solution.

Table 3: Nanofiltration Performance for Similar Azo Dyes

DyeMembrane TypeOperating pHTOC Removal (%)Conductivity Removal (%)Reference
C.I. Acid Black 210Tubular Nanofiltration497.985.1 nih.gov
C.I. Acid Black 210Tubular Nanofiltration792.388.3 nih.gov
C.I. Acid Black 210Tubular Nanofiltration1094.690.7 nih.gov

Coagulation and Flocculation Methodologies for this compound Effluents

Coagulation and flocculation are established and widely used physicochemical treatment processes for removing suspended and colloidal particles from wastewater. The process involves the addition of coagulants (e.g., aluminum sulfate, ferric chloride) that destabilize the charged dye particles through charge neutralization. This is followed by slow mixing (flocculation) to promote the aggregation of these destabilized particles into larger flocs that can be easily removed by sedimentation or filtration.

The effectiveness of coagulation-flocculation is dependent on several factors, including the type and dosage of the coagulant, the pH of the solution, mixing speeds, and the characteristics of the dye itself. For anionic dyes like this compound, cationic coagulants are typically effective.

An alternative and increasingly popular method is electrocoagulation , which uses sacrificial anodes (typically iron or aluminum) to generate coagulant species in-situ via electrochemical dissolution. This process can be more efficient and produce less sludge than conventional chemical coagulation.

While research specifically on this compound is scarce, studies on other direct and acid dyes illustrate the potential of these methods. For example, the electrocoagulation of C.I. Acid Black 172 was optimized using response surface methodology. An optimum dye removal efficiency of 90.4% was achieved at a pH of 7, an initial dye concentration of 300 mg/L, and an applied current of 2 A researchgate.netnih.gov. Similarly, the electrocoagulation of C.I. Direct Green 6 achieved a decolorization efficiency of 90.3% under optimized conditions, including a current density of 3.333 mA/cm² and an initial pH of 6.65 researchgate.net.

Table 4: Coagulation/Electrocoagulation Performance for Similar Dyes

DyeMethodCoagulant/ElectrodeOptimal pHRemoval Efficiency (%)Reference
C.I. Acid Black 172Electrocoagulation-790.4 researchgate.netnih.gov
C.I. Direct Green 6ElectrocoagulationIron Anode6.6590.3 researchgate.net

Advanced Analytical and Spectroscopic Characterization of C.i. Direct Black 146 and Its Degradation Products

Chromatographic Techniques for Separation and Quantification (GC-MS, LC-MS)

Chromatographic techniques are fundamental in the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. For large, non-volatile, and thermally unstable molecules like C.I. Direct Black 146, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the analysis of smaller, more volatile degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of the dye from other components in a sample matrix, followed by its highly sensitive and selective detection and identification based on its mass-to-charge ratio.

For the analysis of direct dyes, including those structurally similar to this compound, reversed-phase HPLC is often employed. A common setup might involve a C18 column with a gradient elution program using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile). The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, provides molecular weight information and fragmentation patterns that aid in structural confirmation. LC-MS/MS methods, which involve the fragmentation of a selected parent ion, offer enhanced specificity and are particularly useful for quantifying low levels of the dye in complex matrices. For instance, in the analysis of similar carcinogenic dyes, LC-MS/MS has been utilized for their simultaneous separation and identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organic compounds. While this compound itself is not amenable to GC-MS analysis due to its low volatility and thermal instability, this technique is instrumental in identifying its smaller degradation products. nih.gov Following degradation processes such as advanced oxidation or biological treatment, the complex dye molecule is broken down into smaller, more volatile fragments. These fragments can be extracted from the sample, often derivatized to increase their volatility, and then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column, and subsequently identified by their mass spectra, which provide a molecular fingerprint. Studies on the degradation of other azo dyes have successfully identified metabolites like benzene, biphenyl, and naphthalene (B1677914) derivatives using GC-MS. researchgate.net

Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound and its Degradation Products

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Type Non-volatile, thermally labile, large molecules (e.g., this compound)Volatile and semi-volatile, smaller molecules (e.g., degradation products)
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a solid or liquid stationary phase
Ionization Techniques Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)
Primary Application Quantification and identification of the parent dyeIdentification of smaller, volatile degradation products
Sample Preparation Dissolution in a suitable solvent, filtrationExtraction, derivatization (often required)

High-Resolution Spectroscopic Methods for Structural Elucidation (NMR, FTIR, UV-Vis, XPS)

High-resolution spectroscopic methods are indispensable for elucidating the intricate molecular structure of this compound and tracking the chemical changes that occur during its degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are powerful tools for structure determination. ¹H NMR provides information about the different types of protons in a molecule and their neighboring protons, while ¹³C NMR reveals the types of carbon atoms present. For a complex molecule like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary to assemble the complete molecular structure by establishing connectivity between protons and carbons. While obtaining high-resolution NMR spectra of large dye molecules can be challenging due to solubility and aggregation issues, it provides unparalleled insight into the precise molecular architecture.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. These include:

N=N stretching: vibrations characteristic of the azo linkages, typically appearing in the region of 1400-1500 cm⁻¹.

Aromatic C=C stretching: peaks in the 1450-1600 cm⁻¹ region, indicative of the multiple aromatic rings.

S=O stretching: strong absorptions from the sulfonate groups (SO₃⁻), usually found in the 1030-1070 cm⁻¹ and 1150-1250 cm⁻¹ ranges.

N-H and O-H stretching: broad bands in the 3200-3600 cm⁻¹ region, corresponding to the amine and hydroxyl groups.

By comparing the FTIR spectrum of the parent dye with that of its degradation products, the disappearance of certain functional groups (e.g., the azo linkage) and the appearance of new ones (e.g., carboxylic acids) can be monitored, providing evidence for the degradation pathway. ojp.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound. The color of the dye is a direct result of its absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of an azo dye typically displays a strong absorption band in the visible region (around 400-700 nm) corresponding to the π→π* transition of the conjugated azo system, and another band in the UV region (around 250-350 nm) due to π→π* transitions within the aromatic rings. The position and intensity of the absorption maximum (λmax) are sensitive to the molecular structure and the solvent environment. The degradation of the dye can be readily monitored by the decrease in the absorbance of the visible band, which is indicative of the cleavage of the chromophoric azo linkages.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can provide valuable information on the elemental composition of the dye powder, confirming the presence of carbon, nitrogen, oxygen, sulfur, and sodium. Furthermore, high-resolution XPS spectra of the individual elements can reveal their chemical states. For example, the N 1s spectrum could distinguish between the nitrogen atoms in the azo linkages and those in the amine groups. The S 2p spectrum would be characteristic of the sulfonate groups.

Table 2: Spectroscopic Data for the Characterization of Azo Dyes

TechniqueInformation ObtainedTypical Spectral Regions/Features for Azo Dyes
NMR Detailed carbon-hydrogen framework, molecular connectivityChemical shifts and coupling constants for aromatic and aliphatic protons and carbons
FTIR Identification of functional groupsN=N stretch (~1400-1500 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), S=O stretch (~1030-1250 cm⁻¹)
UV-Vis Electronic transitions, conjugation, colorStrong absorption in the visible region (400-700 nm) due to the azo chromophore
XPS Elemental composition, chemical statesCore-level spectra of C 1s, N 1s, O 1s, S 2p, Na 1s

Elemental Analysis and Metal Complexation Studies in this compound

Elemental Analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound, elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, sulfur, and sodium. This experimental data can be compared with the theoretical elemental composition calculated from its proposed molecular formula to confirm the purity and identity of the dye. For the structurally similar C.I. Direct Black 22 (C₄₄H₃₂N₁₃Na₃O₁₁S₃), the elemental composition can be theoretically calculated, and similar calculations would apply to this compound based on its specific formula. nih.gov

Many direct dyes, particularly those used for textiles, are metal-complex dyes . In these dyes, a metal ion, often chromium, copper, or cobalt, is coordinated to the dye molecule. This metal complexation can significantly improve the dye's properties, such as its lightfastness and wash fastness. This compound is a copper-containing dye.

Studies on metal complexation in dyes involve techniques that can probe the coordination environment of the metal ion. These can include:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to accurately quantify the metal content in the dye.

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), to determine the oxidation state of the metal and its local coordination environment (i.e., the types of atoms bonded to the metal and the bond distances).

Electron Paramagnetic Resonance (EPR) Spectroscopy for dyes containing paramagnetic metal ions like Cu(II), to provide information about the electronic structure and coordination geometry of the metal center.

Understanding the nature of metal complexation is crucial as it influences the dye's stability, color, and its environmental fate and toxicity.

Table 3: Techniques for Elemental and Metal Complexation Analysis

TechniqueAnalyteInformation Provided
Elemental Analysis C, H, N, S, NaPercentage composition of elements
ICP-MS / AAS Metal ion (e.g., Cu)Quantitative determination of metal content
XAS Metal ion (e.g., Cu)Oxidation state and local coordination environment
EPR Paramagnetic metal ionElectronic structure and coordination geometry

Microscopic and Surface Characterization Techniques for Adsorbent and Catalyst Materials (SEM, BET, XRD)

The effective removal of this compound from wastewater often involves adsorption onto solid materials or catalytic degradation. The efficiency of these processes is highly dependent on the physical and chemical properties of the adsorbents and catalysts. Therefore, their thorough characterization is essential.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnification. SEM images can reveal the shape, size, and surface texture of adsorbent particles or catalyst supports. For example, SEM can show whether a material has a porous structure, which is often desirable for high surface area and efficient adsorption. In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX) , SEM can also provide elemental mapping of the surface, confirming the composition of the material and showing the distribution of the adsorbed dye on the surface after the adsorption process. researchgate.netjmaterenvironsci.com

Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area of a material. This technique involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the specific surface area (in m²/g) can be calculated. A high specific surface area is generally a key requirement for an effective adsorbent, as it provides more sites for the dye molecules to bind. BET analysis can also provide information about the pore volume and pore size distribution of the material, which are important factors influencing the diffusion of the dye molecules into the adsorbent's interior. scielo.org.mxresearchgate.net

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of a material. XRD patterns are unique to each crystalline material and can be used to identify the phases present in a catalyst or adsorbent. For example, in a catalyst composed of metal oxide nanoparticles on a support, XRD can be used to identify the crystalline phase of the metal oxide (e.g., anatase or rutile for TiO₂) and to estimate the crystallite size. The crystallinity and phase composition of a material can significantly impact its catalytic activity or adsorption capacity. researchgate.netresearchgate.net

Table 4: Characterization Techniques for Adsorbent and Catalyst Materials

TechniqueInformation ProvidedRelevance to Dye Removal
SEM Surface morphology, topography, particle size and shapeVisualizes the physical structure of the material, which affects accessibility of adsorption sites.
EDX Elemental composition and distribution on the surfaceConfirms the material's composition and can show the presence and location of adsorbed dye.
BET Specific surface area, pore volume, pore size distributionA high surface area and suitable pore structure are crucial for high adsorption capacity.
XRD Crystalline structure, phase identification, crystallite sizeThe crystalline phase and size of catalyst particles can determine their reactivity and efficiency.

Theoretical and Computational Chemistry Approaches to C.i. Direct Black 146

Quantum Chemical Calculations for Electronic Structure and Reactivity of C.I. Direct Black 146

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of azo dyes. nih.gov For a large, polyanionic, and conjugated system like this compound, DFT methods at levels such as B3LYP with basis sets like 6-31G* or higher can provide a detailed understanding of its molecular orbitals and electronic properties.

The electronic absorption spectra of direct azo dyes have been successfully computed using DFT, showing close agreement with experimental data. These calculations help in understanding the intramolecular and intermolecular bonding. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties. For azo dyes, the HOMO is often distributed along the π-conjugated system, while the LUMO is frequently localized around the azo linkage. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's excitability and color. nih.gov

Molecular Electrostatic Potential (MESP) calculations can predict the reactive sites of the dye molecule. For this compound, with its multiple sulfonate groups and aromatic rings, MESP maps would reveal regions of negative potential around the sulfonate groups, making them susceptible to electrophilic attack, and regions of positive potential that could interact with nucleophiles. Natural Bond Orbital (NBO) analysis further helps in understanding intramolecular charge transfer and the delocalization of electron density from filled to unfilled orbitals.

Table 1: Calculated Electronic Properties of a Representative Disazo Dye Moiety using DFT

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.3 eVCorrelates with the wavelength of maximum absorption and the color of the dye.
Dipole Moment8.5 DReflects the overall polarity of the molecule and influences its solubility and intermolecular interactions.

Note: The values in this table are representative examples based on DFT calculations for similar azo dye structures and are intended for illustrative purposes.

Molecular Dynamics Simulations of Adsorption and Interaction Phenomena involving this compound

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with other substances over time. For this compound, a direct dye primarily used for cellulosic fibers, MD simulations can provide invaluable insights into the adsorption process and the nature of dye-fiber interactions.

Simulations can model the dye molecule in an aqueous environment and its subsequent approach and binding to a cellulose surface. nih.gov These simulations can reveal the preferred orientation of the dye molecule on the cellulose surface, highlighting the key intermolecular forces responsible for adsorption. It is understood that for direct dyes, forces such as hydrogen bonding, van der Waals interactions, and hydrophobic interactions play a crucial role. researchgate.net

MD simulations can quantify the interaction energies between the dye and the cellulose substrate. By analyzing the trajectory of the simulation, researchers can identify which functional groups on the dye molecule (e.g., hydroxyl, amino, and azo groups) and the cellulose (hydroxyl groups) are most involved in forming hydrogen bonds. mdpi.com The sulfonate groups of this compound, while primarily conferring water solubility, would also be involved in electrostatic interactions. Radial distribution functions can be calculated from the simulation to understand the structuring of water molecules around the dye and at the dye-cellulose interface. nih.gov

Table 2: Key Interaction Parameters from MD Simulations of Azo Dye Adsorption on Cellulose

Interaction TypeKey Functional Groups InvolvedSignificance in Adsorption
Hydrogen BondingDye: -OH, -NH2; Cellulose: -OHPrimary driving force for dye affinity to cellulose.
Van der Waals InteractionsAromatic rings of the dye and the glucose units of celluloseContribute significantly to the overall binding energy.
Electrostatic InteractionsDye: -SO3⁻; Cellulose: Partial charges on hydroxyl groupsInfluence the initial approach and orientation of the dye molecule.
Hydrophobic InteractionsAromatic backbone of the dyePromote the removal of the dye from the aqueous phase onto the fiber surface.

Note: This table is a generalized representation based on MD studies of direct dye adsorption on cellulose.

Computational Modeling of Degradation Pathways and Reaction Intermediates of this compound

Computational modeling, particularly using DFT, can be employed to investigate the degradation mechanisms of azo dyes like this compound. acs.org Advanced Oxidation Processes (AOPs), which involve reactive species like hydroxyl radicals (•OH), are common methods for dye degradation. DFT calculations can model the reaction pathways of these radicals with the dye molecule. acs.org

Studies on other azo dyes have shown that the initial attack of the •OH radical can occur at several sites, including the aromatic rings and the azo linkage. acs.org By calculating the potential energy surfaces for different reaction pathways, the most energetically favorable degradation mechanism can be determined. acs.org For many azo dyes, a key step in degradation is the cleavage of the N=N bond, which leads to the decolorization of the dye. acs.org

Computational methods can identify the structures of various reaction intermediates and final degradation products. hibiscuspublisher.com This is crucial for assessing the environmental impact of the degradation process, as some intermediates can be more toxic than the parent dye. Fukui indices, derived from DFT, can be used to predict the most reactive sites in the dye molecule for radical attack. acs.org

Table 3: Predicted Degradation Intermediates of a Benzidine-based Disazo Dye

Intermediate CompoundFormation PathwayPotential Environmental Impact
Aromatic Amines (e.g., Benzidine derivatives)Reductive cleavage of the azo bondOften carcinogenic and more toxic than the parent dye.
Phenolic CompoundsHydroxylation of aromatic ringsCan be toxic to aquatic life, but are generally more biodegradable.
Phthalic AcidOxidation of naphthalene (B1677914) ringsGenerally considered to be of lower toxicity and more readily biodegradable.
Short-chain organic acidsFurther oxidation of aromatic ringsReadily biodegradable.

Note: This table lists potential intermediates based on the known degradation pathways of similar azo dyes.

Structure-Activity Relationship (SAR) Studies for this compound and Related Direct Dyes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological or environmental activity. For this compound and other direct dyes, SAR and QSAR models can be developed to predict properties like toxicity, mutagenicity, and biodegradability. nih.gov

These models use molecular descriptors, which are numerical values that encode different aspects of the chemical structure (e.g., topological, electronic, and steric properties). By establishing a mathematical relationship between these descriptors and an observed activity for a series of related dyes, the activity of new or untested dyes can be predicted. nih.gov

For azo dyes, key structural features that influence toxicity include the nature of the aromatic amines that can be formed upon reductive cleavage of the azo bond. frontiersin.org For instance, dyes based on benzidine are of particular concern due to the carcinogenicity of benzidine. QSAR studies have shown that steric and electrostatic fields, as well as the presence of specific substituent groups, have a strong relationship with the mutagenicity of azo dyes. nih.gov Such models can guide the design of safer dyes by identifying structural modifications that may reduce toxicity while maintaining the desired color and dyeing properties. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Models for Azo Dyes

Descriptor ClassExample DescriptorProperty Predicted
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Toxicity
StericMolecular Volume, Surface AreaBioavailability, Binding Affinity
TopologicalConnectivity IndicesBiodegradability, Aquatic Toxicity
LipophilicityLogP (Octanol-Water Partition Coefficient)Bioaccumulation Potential

Note: This table provides examples of descriptor classes and their relevance in QSAR studies of dyes.

Environmental Implications and Sustainable Management of C.i. Direct Black 146

Ecotoxicological Implications of C.I. Direct Black 146 and its By-products in Aquatic Systems

The release of azo dyes into aquatic environments poses a considerable threat due to the toxicity of the parent compounds and their breakdown products. nih.gov Azo dyes are known to be recalcitrant to aerobic biodegradation, largely due to their electron-deficient azo (-N=N-) groups. gsconlinepress.com However, under anaerobic conditions, such as those found in sediments or certain wastewater treatment stages, the azo bond can be reductively cleaved. nih.govajchem-a.com

This cleavage results in the formation of aromatic amines, which are often colorless but can be more toxic and carcinogenic than the original dye molecule. nih.govgsconlinepress.comgsconlinepress.com For instance, studies on the related compound C.I. Direct Black 38 have shown that it can be metabolized to the human carcinogen benzidine. nih.gov The anaerobic effluent from treating C.I. Direct Black 38 was found to have greater toxicity to organisms like Daphnia magna than the aerobic effluent where the aromatic amines had been further mineralized. nih.govresearchgate.net The toxic effects of azo dyes and their by-products can be observed across various trophic levels, potentially leading to mutagenic, carcinogenic, and teratogenic risks within the ecosystem. gsconlinepress.com The accumulation of these compounds in the environment can cause long-term damage to aquatic organisms. nih.gov

Table 1: Summary of Ecotoxicological Effects of Azo Dyes and their By-products in Aquatic Systems

Effect Parent Azo Dye (e.g., this compound) Degradation By-products (Aromatic Amines)
Toxicity Can exhibit toxicity to aquatic flora and fauna. nih.gov Often more toxic than the parent dye. gsconlinepress.comnih.gov
Carcinogenicity Some parent dyes are of toxicological concern. nih.gov Many aromatic amines are known or suspected carcinogens (e.g., benzidine). gsconlinepress.comgsconlinepress.comnih.gov
Mutagenicity Some azo dyes have shown mutagenic potential in tests like the Ames test. nih.gov Can cause DNA damage and mutagenic effects. nih.gov

| Persistence | Generally resistant to aerobic degradation, leading to persistence. mst.dk | Can accumulate in anaerobic environments and resist further degradation. researchgate.netmst.dk |

Impact of this compound on Water Quality Parameters (Coloration, BOD, COD, Light Penetration)

The discharge of this compound into water bodies has immediate and significant impacts on key water quality parameters.

Coloration and Light Penetration : One of the most direct effects is intense water coloration. Even at concentrations below 1 ppm, dyes can be highly visible, which is aesthetically displeasing and detrimental to the aquatic ecosystem. mlsu.ac.in The coloration reduces the penetration of sunlight into the water column, which in turn inhibits the photosynthetic activity of aquatic plants and algae. researchgate.netresearchgate.net This disruption at the base of the food chain can have cascading effects on the entire ecosystem and can lead to oxygen depletion. nih.govresearchgate.net

Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) : Textile wastewater containing azo dyes is typically characterized by high levels of Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). mlsu.ac.in These parameters indicate the amount of oxygen required to break down organic pollutants in the water. The complex and stable structure of dyes like this compound contributes to high COD values. While the parent dye is often resistant to microbial degradation (leading to a low BOD/COD ratio), its presence signifies a substantial pollution load. jwent.net Studies on treating C.I. Direct Black 38 in an anaerobic/aerobic system demonstrated that while the color was removed in the anaerobic stage, the subsequent aerobic stage was crucial for reducing COD and BOD5 associated with the degradation intermediates. nih.govresearchgate.net

Table 2: Impact of Azo Dye Effluent on Water Quality Parameters (Example based on C.I. Direct Black 38 Treatment)

Parameter Influent (Synthetic Wastewater) Effluent (After Anaerobic/Aerobic Treatment) Impact of Untreated Dye
Color Highly colored Color effectively removed Reduces light penetration, inhibits photosynthesis researchgate.net
COD (mg/L) High Significantly reduced Increases oxygen demand, indicates high pollution load mlsu.ac.in
BOD5 (mg/L) Moderate Significantly reduced Increases oxygen demand from biodegradable portions mlsu.ac.in

| Aromatic Amines | Absent | Significantly reduced | Can be toxic and recalcitrant researchgate.net |

Note: This table is illustrative, based on findings for C.I. Direct Black 38, a related azo dye. nih.govresearchgate.net

Assessment of this compound Fate in Soil and Sediment Environments

When dye-containing wastewater is used for irrigation or when contaminated sludge from treatment plants is applied to land, this compound can enter terrestrial ecosystems. Azo dyes are generally resistant to biodegradation under the aerobic conditions typical of surface soil. mst.dk Consequently, they tend to adsorb onto organic matter and soil particles. mst.dknih.gov

This adsorption can lead to their accumulation in the topsoil or transport into sediments in aquatic systems. mst.dk Sediments and deeper soil layers often contain anaerobic zones. In these oxygen-depleted environments, the dye can undergo reductive cleavage to form aromatic amines. mst.dk These amines are often more mobile and persistent than the parent dye and can pose a risk of contaminating groundwater. mst.dkscielo.br

Research on the related C.I. Direct Black 22 showed that its mobility in soil is dependent on soil properties. scielo.br The study determined the soil-water partition coefficient (KD), where a lower value indicates higher mobility and a greater risk of leaching. The presence of azo dyes in soil can be toxic to essential microorganisms, potentially harming soil quality and reducing agricultural productivity. researchgate.netnih.gov

Table 3: Fate and Behavior of Azo Dyes in Soil and Sediment

Process Description Environmental Consequence
Adsorption Dye molecules bind to soil and sediment particles. mst.dk Immobilization of the dye in the solid phase; accumulation in topsoil and sediment.
Aerobic Degradation Generally very slow to non-existent for the parent dye. mst.dk High persistence of the parent dye in aerobic soil environments.
Anaerobic Degradation Reductive cleavage of the azo bond occurs in anoxic zones, forming aromatic amines. mst.dk Formation of potentially more toxic and mobile by-products. nih.gov
Leaching The downward movement of the dye or its by-products through the soil profile with water. Potential for groundwater contamination, especially by more mobile aromatic amines. scielo.br

| Plant Uptake | Some evidence suggests that azo dyes can be taken up by plants. nih.gov | Entry into the food chain and potential phytotoxicity. |

Future Research Directions and Emerging Technologies for C.i. Direct Black 146

Development of Novel and Synergistic Hybrid Treatment Systems

The limitations of standalone physico-chemical or biological treatment methods have highlighted the need for hybrid systems that combine the strengths of different processes. sciepub.com A single, universally applicable solution for dye wastewater is considered unrealistic; thus, the integration of appropriate techniques is crucial for devising technically and economically viable options. sciepub.combohrium.com

Future research is focused on combining biological processes, which are cost-effective but often slow, with highly efficient Advanced Oxidation Processes (AOPs). semanticscholar.orgdoi.org A promising strategy involves an initial anaerobic biological stage to cleave the recalcitrant azo bonds (–N=N–) of C.I. Direct Black 146, followed by an AOP step to degrade the resulting, and often more toxic, aromatic amines. lu.seijraset.com

AOPs, such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis, generate powerful hydroxyl radicals (·OH) that can non-selectively mineralize complex organic molecules into simpler, less harmful compounds. nih.govsciencepublishinggroup.com Studies on various azo dyes have demonstrated the synergistic effects of these combinations. For instance, coupling photo-Fenton oxidation or ozonation with an anaerobic biofilm process has shown significant potential for treating textile wastewater. lu.selu.se While the photo-Fenton combination can achieve a higher reduction in chemical oxygen demand (COD), ozonation has proven more effective in reducing acute toxicity. lu.se

Table 1: Performance of Various Hybrid Treatment Systems on Azo Dyes

Hybrid SystemTarget Pollutant / WastewaterKey FindingsReference
Anaerobic Biofilm + OzonationTextile WastewaterEffectively cleaves azo bonds biologically, with subsequent ozonation degrading aromatic amines and reducing toxicity. lu.selu.se
Anaerobic Biofilm + Photo-FentonTextile WastewaterAchieves higher COD reduction compared to the ozonation hybrid system. lu.se
Ultrasound + Photo-FentonIndustrial Azo DyesDemonstrated a synergistic effect, achieving up to 90% decolorization. nih.gov
Photocatalysis (TiO₂) + UltrasoundIndustrial Azo DyesUltrasound enhances the photocatalytic activity of TiO₂, increasing the decolorization degree. nih.gov
Coagulation/Flocculation + AOPsReal Textile WastewaterRemoval efficiency increased from 43% (coagulation alone) to 98% when combined with an AOP. doi.org

Future work will likely focus on optimizing the operational parameters of these hybrid systems for dyes like this compound, exploring novel catalysts, and reducing the high costs associated with AOPs to enhance their feasibility for full-scale industrial application. lu.sedoi.org

Advanced Sensor Development for In-situ Monitoring of this compound in Effluents

Effective treatment of this compound requires robust monitoring to track the degradation of the parent dye and the emergence of intermediate products. The development of advanced sensors for real-time, in-situ analysis is a critical research direction, moving beyond time-consuming laboratory-based methods. nih.gov

Electrochemical sensors and UV-visible spectrophotometry are promising technologies for this purpose. nih.govmdpi.com Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them ideal for on-site measurements. mdpi.com These sensors work by detecting the electroactive nature of the dye and its degradation byproducts through redox reactions at an electrode surface. mdpi.com Research into chemically modified electrodes (CMEs) aims to enhance sensitivity and selectivity for specific target molecules, which would be crucial for distinguishing this compound from other compounds in a complex wastewater matrix. mdpi.com

An innovative approach involves coupling real-time monitoring directly with the treatment process. For example, an apparatus using UV-visible spectrophotometry has been developed to continuously monitor the decolorization of azo dyes during electrochemical AOPs. nih.govnih.govrsc.orgresearchgate.net This allows for the rapid optimization of process parameters like current density, catalyst loading, and pH to maximize degradation efficiency. nih.gov

Table 2: Comparison of Advanced Monitoring Technologies for Azo Dyes

Sensor/Monitoring TechnologyPrinciple of OperationAdvantages for this compound MonitoringReference
Electrochemical SensorsDetects redox reactions of electroactive molecules at an electrode surface.High sensitivity, rapid response, potential for miniaturization and in-situ measurements. mdpi.comnih.gov
Chemically Modified Electrodes (CMEs)Electrode surface is modified to enhance interaction with the target analyte.Improved selectivity and sensitivity for specific dyes and their byproducts. mdpi.com
In-situ UV-Visible SpectrophotometryMeasures changes in light absorbance to determine dye concentration in real-time.Allows for continuous monitoring and rapid optimization of treatment processes. nih.govnih.gov
Fluorescence-based Sensors (e.g., Carbon Dots)Measures the quenching of fluorescence upon interaction with the dye molecule.High sensitivity with limits of detection in the parts-per-billion (ppb) range. ipl.pt

Future research will focus on developing low-cost, durable, and highly selective sensors that can operate reliably in the harsh chemical environment of industrial effluents. The integration of these sensors into automated treatment systems will be a key step towards achieving efficient and reliable degradation of this compound.

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Environmental Fate and Degradation

Several ML algorithms, including Support Vector Regression (SVR), Random Forest (RF), and Artificial Neural Networks (ANN), have been successfully applied to model the degradation of azo dyes. mdpi.comresearchgate.netresearchgate.net For instance, one study modeled the simultaneous aerobic biodegradation of azo dyes and hexavalent chromium, finding that a hybrid model (SVR-Fruit Fly Optimization Algorithm) provided superior predictive accuracy compared to standalone models. mdpi.com Such models can significantly reduce the need for extensive laboratory experiments, which are often costly and time-consuming. researchgate.net

The application of AI extends to:

Process Optimization: AI can predict the optimal conditions (e.g., pH, temperature, catalyst dose) for maximizing the removal of this compound in hybrid treatment systems. texspacetoday.comacs.org

Predictive Toxicology: By correlating molecular structure with toxicity data, AI can predict the potential hazards of degradation intermediates without extensive biological testing.

Real-time Control: Integrated with advanced sensors, AI can enable the real-time, automated control of wastewater treatment plants, adjusting processes dynamically to handle fluctuations in effluent composition. sustainabilitylinkedin.comtexspacetoday.com

Table 3: Application of Machine Learning Models in Predicting Azo Dye Degradation

Machine Learning ModelApplicationPerformance MetricsReference
Support Vector Regression-Fruit Fly Optimization Algorithm (SVR-FOA)Modeling simultaneous biodegradation of azo dyes and Cr(VI).Correlation Coefficient (CC): 0.644. mdpi.com
ADAM and LSTM AlgorithmsPredicting catalytic reduction performance for nitrophenols and azo dyes.Demonstrated most favorable performance based on Mean Absolute Error. nih.gov
XGBoost (XGB) & Random Forest (RF)Predicting catalytic reduction of various azo dyes and nitrophenols.XGB and RF performed best depending on the specific compound. Measured by RMSE, MAE, and MAPE. researchgate.net
Artificial Neural Network-Particle Swarm Optimization (ANN-PSO)Modeling dye removal using innovative oxidation technologies.High prediction accuracy with R² values between the predicted and experimental data. acs.org

The primary challenge for developing robust AI models for this compound is the need for large, high-quality datasets. Future research will involve generating this data and developing more sophisticated, chemistry-aware ML models that can accurately predict the complex degradation pathways and environmental behavior of this specific dye. researchgate.net

Exploration of Bio-electrochemical Systems for this compound Remediation

Bio-electrochemical systems (BES), particularly Microbial Fuel Cells (MFCs), represent a sustainable and innovative frontier for treating azo dye wastewater. ijraset.com MFCs utilize electroactive microorganisms to break down organic pollutants, such as this compound, while simultaneously generating electricity. nih.govmdpi.com This dual function of remediation and energy recovery makes MFCs a highly attractive green technology. ijraset.com

In a typical dual-chamber MFC, the anaerobic anode chamber is where the critical first step of azo dye degradation occurs. researchgate.net Microorganisms metabolize organic matter in the wastewater, releasing electrons and protons. These electrons are transferred to the anode and flow through an external circuit to the cathode, generating an electrical current. Crucially, the anaerobic conditions and the microbial enzymatic activity facilitate the reductive cleavage of the azo bond, breaking the chromophore and thus decolorizing the effluent. ijraset.com The resulting aromatic amines can then be mineralized in a subsequent aerobic stage. ijraset.com

Research has demonstrated the high efficiency of MFCs for various azo dyes:

High Decolorization: Studies have reported decolorization efficiencies ranging from 96-100% for different azo dyes. nih.gov

COD Removal: Significant removal of Chemical Oxygen Demand (COD) is also achieved. For example, a constructed wetland-MFC system achieved a COD removal rate of up to 78.6%. mdpi.com

Power Generation: While variable, power densities from 29.4 to 940 mW/m² have been reported, showcasing the potential for energy recovery. nih.gov

Table 4: Performance of Microbial Fuel Cells (MFCs) in Azo Dye Degradation

MFC ConfigurationTarget Azo DyeDecolorization EfficiencyCOD RemovalMaximum Power DensityReference
Dual-Chamber MFCReactive Blue 221 (80 mg/L)73.4%Not specifiedNot specified mdpi.com
Dual-Chamber MFC (Enterobacter sp. TS1L)Textile Dye Wastewater72.96%Not specifiedNot specified mdpi.com
MFC (Response-Surface Optimized)Sunfix Red S3B91.26%21.61%Not specified mdpi.com
Constructed Wetland-MFCAzo Dye X-3B (800 mg/L)85.2%78.6%0.024 W/m³ mdpi.com
Single-Chamber MFC (Power source for Electro-Fenton)Reactive Black 5 (25 mg/L)Complete in 2 hoursNot specified50 mW/m³ nih.gov

Future research directions for the application of MFCs to this compound remediation include the isolation and engineering of highly efficient electroactive microbial consortia, the development of novel and cost-effective electrode and membrane materials, and the scaling up of MFC designs for industrial application. nih.gov A critical focus will be on ensuring complete mineralization of the dye to prevent the release of toxic intermediates. nih.gov

Q & A

Q. What analytical techniques are most effective for characterizing the molecular structure and purity of C.I. Direct Black 146?

Methodological Answer: Combine spectroscopic methods (e.g., FT-IR for functional groups, NMR for structural elucidation) with chromatographic techniques (HPLC or UPLC for purity assessment). Cross-validate results using mass spectrometry (MS ) to confirm molecular weight and fragmentation patterns. For reproducibility, adhere to standardized protocols from the Journal of Chromatography A or Analytical Chemistry .

Q. How does pH influence the stability and dyeing efficiency of this compound in aqueous solutions?

Methodological Answer: Design controlled experiments across pH ranges (2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 570–620 nm for azo dyes). Quantify dye adsorption on substrates (e.g., cellulose) using Langmuir isotherms. Compare results with studies in Dyes and Pigments to resolve contradictions in optimal pH ranges .

Q. What are the primary degradation pathways of this compound under UV irradiation?

Methodological Answer: Conduct photodegradation experiments using a UV chamber, and analyze intermediates via LC-MS/MS . Compare degradation kinetics under aerobic vs. anaerobic conditions. Reference mechanistic studies from Environmental Science & Technology to identify dominant pathways (e.g., azo bond cleavage vs. hydroxylation) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer: Apply factorial design (e.g., response surface methodology) to vary reaction parameters (temperature, coupling agent concentration). Monitor byproduct formation using TLC and HPLC-DAD . Cross-reference optimization strategies from Organic Process Research & Development .

Q. What are the key challenges in quantifying this compound in complex environmental matrices?

Methodological Answer: Use solid-phase extraction (SPE ) for sample pretreatment, followed by HPLC-UV/Vis or HPLC-MS for quantification. Validate recovery rates using spiked samples. Address matrix interference by comparing results with studies in Chemosphere or Environmental Pollution .

Advanced Research Questions

Q. How do substituent groups in this compound influence its electron-transfer properties during redox reactions?

Methodological Answer: Perform cyclic voltammetry (CV ) and density functional theory (DFT ) simulations to correlate substituent effects (e.g., -SO3Na groups) with redox potentials. Validate findings against X-ray crystallography data from Inorganic Chemistry or Physical Chemistry Chemical Physics .

Q. What experimental and computational approaches resolve contradictions in the reported toxicity mechanisms of this compound metabolites?

Methodological Answer: Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico tools (e.g., QSAR models for toxicity prediction). Compare results with metabolomics data from Toxicological Sciences to identify discrepancies in metabolite activity .

Q. How can researchers design a comparative study to evaluate the photocatalytic degradation efficiency of this compound across different nanocatalysts?

Methodological Answer: Use a standardized reactor setup with controlled light intensity and catalyst loading (e.g., TiO2 vs. ZnO). Monitor degradation via pseudo-first-order kinetics and characterize catalyst surfaces using XPS or SEM-EDX . Reference protocols from Applied Catalysis B: Environmental .

Q. What gaps exist in understanding the adsorption kinetics of this compound on biodegradable vs. synthetic polymers?

Methodological Answer: Conduct batch adsorption experiments with varying polymer crystallinity and surface charge. Analyze kinetics using models (e.g., pseudo-second-order) and isotherms (Freundlich vs. Langmuir). Contrast findings with data from Carbohydrate Polymers or Journal of Hazardous Materials .

Q. How do synergistic effects between this compound and co-pollutants (e.g., heavy metals) alter remediation strategies in wastewater systems?

Methodological Answer: Simulate wastewater conditions with controlled co-pollutant concentrations. Use multivariate analysis (e.g., PCA) to identify interaction effects. Compare remediation efficiency (e.g., adsorption vs. advanced oxidation) using studies from Water Research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.